Tiotropium EP Impurity D

Vue d'ensemble

Description

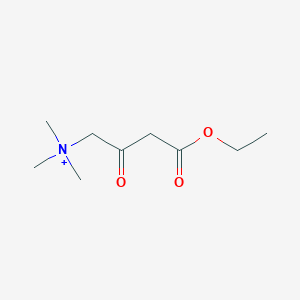

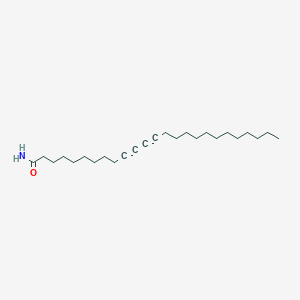

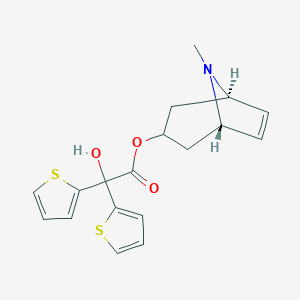

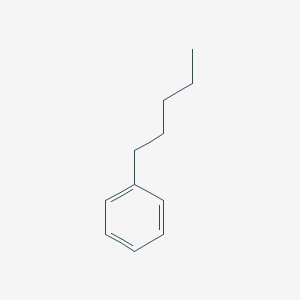

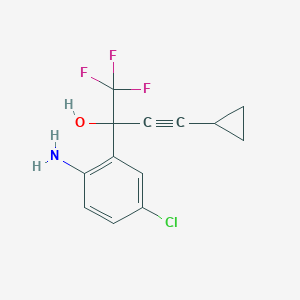

Tiotropium EP Impurity D, also known as (1R,3S,5S)-8-Methyl-8-azabicyclo [3.2.1]oct-6-en-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, is a product with CAS: 136310-66-2 . Tiotropium is a bronchodilator that relaxes muscles in the airways and increases air flow to the lungs .

Synthesis Analysis

A simple and selective reversed-phase liquid chromatographic method was developed and validated for simultaneous determination of Tiotropium Bromide, Formoterol Fumarate, and Olodaterol HCl in bulk and metered dose aerosols . The method was based on isocratic elution on a reversed-phase Eurospher II C18 column (250 mm × 4.6 mm, 5 µm) with 20 mM anhydrous KH2PO4 (containing 0.2% triethylamine, v/v, pH adjusted to 6 with orthophosphoric acid):methanol (55:45, v/v) as mobile phase at flow rate of 1 mL min⁻¹ .

Chemical Reactions Analysis

The proposed method was utilized for a forced degradation study of Olodaterol HCl on exposure to acid, alkali, oxidation, thermal, and photostress conditions . Eleven newly isolated Olodaterol HCl degradation products were characterized and verified chemically by using liquid chromatography/tandem mass spectrometry (LC–MS/MS) .

Physical And Chemical Properties Analysis

The molecular weight of Tiotropium EP Impurity D is 361.5 g/mol . The exact mass and monoisotopic mass are 361.08063582 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The rotatable bond count is 5 .

Applications De Recherche Scientifique

Tiotropium is a drug used in the management of chronic obstructive pulmonary disease (COPD) and asthma . Impurities in pharmaceutical substances like Tiotropium are often studied for various reasons, including quality control, safety assessment, and understanding the chemical behavior of the substance .

“Tiotropium EP Impurity D” is one such impurity. It is used in laboratory tests as prescribed in the European Pharmacopoeia . It can also be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Tiotropium .

“Tiotropium EP Impurity D” is a specific impurity of Tiotropium, a drug used in the management of chronic obstructive pulmonary disease (COPD) and asthma . Here are some potential applications of “Tiotropium EP Impurity D”:

-

Quality Control and Safety Assessment

-

Analytical Method Development and Validation

-

Quality Controlled (QC) Application for Abbreviated New Drug Application (ANDA)

-

Pharmaceutical Research

-

Development of New Drugs

-

Regulatory Compliance

“Tiotropium EP Impurity D” is a specific impurity of Tiotropium, a drug used in the management of chronic obstructive pulmonary disease (COPD) and asthma . Here are some potential applications of “Tiotropium EP Impurity D”:

-

Quality Control and Safety Assessment

-

Analytical Method Development and Validation

-

Quality Controlled (QC) Application for Abbreviated New Drug Application (ANDA)

-

Pharmaceutical Research

-

Development of New Drugs

-

Regulatory Compliance

Safety And Hazards

Tiotropium is generally well tolerated with dry mouth being the main adverse effect . Other adverse effects include constipation, tachycardia, blurred vision, urinary retention, and increased intraocular pressure . The safety data sheet according to the REACH Regulation (EC) 1907/2006 amended by Regulation (EU) 2020/878 indicates that Tiotropium is harmful if inhaled and causes damage to organs through prolonged or repeated exposure .

Orientations Futures

Propriétés

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3/t12-,13+,14? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOUIFCFAXEKJ-PBWFPOADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501120860 | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tiotropium EP Impurity D | |

CAS RN |

136310-66-2 | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl α-hydroxy-α-2-thienyl-2-thiopheneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501120860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Thiopheneacetic acid, α-hydroxy-α-2-thienyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)